molecular formula C24H24N4O3 B2582842 N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251614-42-2

N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2582842
CAS No.: 1251614-42-2
M. Wt: 416.481
InChI Key: FYODERKLUUXLPI-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure. Key substituents include a benzyl group at the acetamide moiety, a methoxyethyl chain at position 3, and a phenyl group at position 6.

Properties

IUPAC Name

N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-31-13-12-27-17-26-22-20(19-10-6-3-7-11-19)15-28(23(22)24(27)30)16-21(29)25-14-18-8-4-2-5-9-18/h2-11,15,17H,12-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYODERKLUUXLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the compound's synthesis, biological evaluation, and its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C22H26N4O4C_{22}H_{26}N_{4}O_{4} with a molecular weight of 410.5 g/mol. The IUPAC name provides insight into its functional groups and overall architecture, which contribute to its biological activity.

Property Details
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
IUPAC Name2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of key enzymes involved in nucleic acid synthesis, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA replication and repair, making them prime targets for anticancer therapies.

  • Thymidylate Synthase (TS) :
    • The compound demonstrated an IC50 value of approximately 46 nM against human TS, indicating strong inhibitory activity comparable to established inhibitors like pemetrexed and trimethoprim .
  • Dihydrofolate Reductase (DHFR) :
    • It also showed significant inhibition of DHFR with an IC50 value of about 120 nM. This dual inhibition suggests potential for enhanced therapeutic efficacy in cancer treatment by disrupting multiple pathways involved in cell proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the pyrrolo[3,2-d]pyrimidine class:

  • Study on Anticancer Activity :
    A study published in Cancer Research highlighted the anticancer properties of compounds with similar structures. The research involved screening a library of drugs on multicellular spheroids, revealing that certain derivatives exhibited notable cytotoxic effects against various cancer cell lines .
  • Mechanistic Insights :
    Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was found that the inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), ultimately triggering apoptosis in cancer cells resistant to traditional therapies .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant in the design of bioactive molecules. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that compounds similar to N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibit potent anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines effectively inhibited the growth of ovarian cancer cells by targeting Aldehyde Dehydrogenase 1A (ALDH1A) isoforms, which are implicated in chemotherapy resistance .

Antiviral Properties

The compound has been evaluated for its potential as an antiviral agent. Research indicates that similar structures can inhibit viral replication by interfering with viral polymerases or proteases.

Data Table: Antiviral Activity Comparison

Compound NameTarget VirusIC50 (µM)Reference
Compound AHIV0.5
Compound BHCV1.0
N-benzyl...TBDTBDTBD

Neuroprotective Effects

Emerging evidence suggests that compounds with a similar framework may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study:
Research highlighted in Journal of Neurochemistry indicated that pyrrolo[3,2-d]pyrimidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes relevant to various diseases, including those involved in metabolic disorders.

Data Table: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)Reference
ALDH1ACompetitive0.8
Other EnzymeNon-competitiveTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally and functionally related compounds is presented below, focusing on core motifs, substituents, and inferred physicochemical or biological properties.

Structural and Functional Analogues

2.1.1 Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Core Structure : Pyrrolo[3,2-d]pyrimidine.
  • Substituents: Position 3: Dipentylamino group. Position 7: Ethyl carboxylate ester. Position 5: 4-Chlorophenyl.
  • Key Differences vs. Target Compound: The dipentylamino group (vs. methoxyethyl) reduces hydrogen-bonding capacity, likely decreasing aqueous solubility. The ethyl carboxylate ester (vs.
  • Crystallography: Single-crystal X-ray data (R factor = 0.054) confirm a planar pyrrolopyrimidine core, with disorder in the dipentylamino group suggesting conformational flexibility .
2.1.2 LY231514 (N-4-2-2-amino-4-(3H-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethylbenzoyl-L-glutamic acid) ()
  • Core Structure : Pyrazolo[3,4-d]pyrimidine.
  • Substituents :
    • Glutamic acid side chain.
    • Ethylbenzoyl linkage.
  • Key Differences vs. Target Compound :
    • The pyrazolo[3,4-d]pyrimidine core (vs. pyrrolo[3,2-d]pyrimidine) alters electronic distribution and hydrogen-bonding patterns.
    • The glutamic acid moiety introduces a carboxylic acid group, enhancing solubility and enabling folate receptor targeting, as seen in antifolate therapies .
  • Biological Activity : Potent antifolate activity, inhibiting thymidylate synthase and dihydrofolate reductase .
2.1.3 Patent EP2228370B1 ()
  • Core Structure : 1,2,4-Triazin-6-yl.
  • Substituents :
    • Ethoxy group at position 3.
    • Ethylpiperazinyl benzenesulfonyl group.
  • Key Differences vs. Target Compound: The triazine core (vs. The ethylpiperazinyl group enhances solubility via protonation at physiological pH, a feature absent in the target compound’s methoxyethyl substituent .
  • Inferred Use : Likely antiviral or CNS-targeted due to sulfonyl and piperazinyl motifs.

Discussion of Structural and Functional Implications

  • Hydrogen Bonding and Crystal Packing: The target compound’s amide and pyrrolo NH groups enable robust hydrogen-bonding networks, as analyzed via Etter’s graph set theory ().
  • Metabolic Stability : The acetamide group in the target compound may confer greater resistance to esterase-mediated hydrolysis compared to the ethyl ester in ’s analogue .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepSolventCatalystTemperatureYield (%)Reference
CyclizationDMFK₂CO₃80°C75
Acetamide FormationEthanolNaHReflux68
Microwave-AssistedDMSONone120°C (MW)85

Basic: Which spectroscopic and chromatographic methods validate structural integrity and purity?

Answer:

  • NMR Spectroscopy: Confirms substitution patterns (e.g., benzyl, methoxyethyl groups) and pyrrolopyrimidine core integrity .
  • X-ray Crystallography: Resolves 3D conformation, bond lengths, and angles (e.g., dihedral angles of the pyrrolo ring) .
  • HPLC: Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: How are stability and storage conditions determined for this compound?

Answer:

  • Thermogravimetric Analysis (TGA): Identifies decomposition temperatures (e.g., stability up to 150°C) .
  • Hygroscopicity Testing: Stores at -20°C under argon to prevent hydrolysis of the acetamide group .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Comparative Analysis: Replace the benzyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to assess kinase inhibition changes .
  • Biological Assays: Test analogues (e.g., 3-(4-chlorobenzyl) derivatives) for IC₅₀ shifts in enzyme inhibition .

Q. Table 2: SAR of Analogues

SubstituentTarget EnzymeIC₅₀ (nM)Reference
BenzylKinase A120
4-FluorophenylKinase A85
3-(4-Chlorobenzyl)Kinase B45

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase assays) and normalize to positive controls (e.g., staurosporine) .
  • Purity Reassessment: Contradictions may arise from impurities; reanalyze via LC-MS and repeat dose-response curves .

Advanced: What computational strategies predict binding modes to kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 7SC) to map interactions at the ATP-binding pocket .
  • MD Simulations (100 ns): Validate docking poses by assessing RMSD stability of the pyrrolopyrimidine core .

Advanced: How to elucidate reaction mechanisms for unexpected byproducts?

Answer:

  • Isolation and Characterization: Purify byproducts via flash chromatography and analyze via HR-MS/¹H NMR .
  • DFT Calculations: Model transition states to identify competing pathways (e.g., SN1 vs. SN2 at the methoxyethyl group) .

Advanced: What crystallographic methods resolve polymorphism?

Answer:

  • Single-Crystal XRD: Compare unit cell parameters (e.g., Form I vs. Form II) to identify stable polymorphs .
  • Powder XRD: Monitor batch consistency during scale-up using characteristic peaks (2θ = 12.5°, 18.7°) .

Advanced: How to design enzyme inhibition assays with high sensitivity?

Answer:

  • Fluorescence Polarization: Label ATP-binding domains with FITC; measure polarization shifts at 10 µM compound .
  • Kinase-Glo Luminescent Assay: Quantify residual ATP post-incubation; IC₅₀ values correlate with luminescence reduction .

Advanced: How does this compound compare to structurally related analogues in vivo?

Answer:

  • Pharmacokinetic Profiling: Assess bioavailability (e.g., Cₘₐₓ = 1.2 µM at 50 mg/kg) and compare to analogues with thieno-pyrimidine cores .
  • Metabolite ID: Use LC-MS/MS to detect hepatic metabolites (e.g., O-demethylation at the methoxyethyl group) .

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